Cas no 65017-43-8 (Pyridine, 2,6-dibromo-3-(phenylmethoxy)-)

Pyridine, 2,6-dibromo-3-(phenylmethoxy)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2,6-dibromo-3-(phenylmethoxy)-
- 3-(Benzyloxy)-2,6-dibromopyridine
- 3-(benzyloxy)-2,6-dibromopyridine
- MFCD34564031
- E98163
- 65017-43-8
-
- MDL: MFCD34564031
- インチ: InChI=1S/C12H9Br2NO/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChIKey: DRUFQFPBPRZPTP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 342.90304Da
- どういたいしつりょう: 340.90509Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 22.1Ų
Pyridine, 2,6-dibromo-3-(phenylmethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB605508-1g |
3-(Benzyloxy)-2,6-dibromopyridine; . |
65017-43-8 | 1g |
€155.30 | 2024-07-19 | ||
Aaron | AR022IG3-250mg |
3-(benzyloxy)-2,6-dibromopyridine |
65017-43-8 | 95% | 250mg |
$500.00 | 2025-02-17 | |
AstaTech | E98163-1/G |
3-(BENZYLOXY)-2,6-DIBROMOPYRIDINE |
65017-43-8 | 95% | 1g |
$109 | 2023-09-18 | |
Aaron | AR022IG3-1g |
3-(benzyloxy)-2,6-dibromopyridine |
65017-43-8 | 95% | 1g |
$800.00 | 2025-02-17 | |
abcr | AB605508-5g |
3-(Benzyloxy)-2,6-dibromopyridine; . |
65017-43-8 | 5g |
€423.50 | 2024-07-19 | ||
AstaTech | E98163-5/G |
3-(BENZYLOXY)-2,6-DIBROMOPYRIDINE |
65017-43-8 | 95% | 5g |
$328 | 2023-09-18 | |
AstaTech | E98163-25/G |
3-(BENZYLOXY)-2,6-DIBROMOPYRIDINE |
65017-43-8 | 95% | 25g |
$985 | 2023-09-18 | |
abcr | AB605508-10g |
3-(Benzyloxy)-2,6-dibromopyridine; . |
65017-43-8 | 10g |
€682.10 | 2024-07-19 | ||
abcr | AB605508-25g |
3-(Benzyloxy)-2,6-dibromopyridine; . |
65017-43-8 | 25g |
€1287.50 | 2024-07-19 |
Pyridine, 2,6-dibromo-3-(phenylmethoxy)- 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Pyridine, 2,6-dibromo-3-(phenylmethoxy)-に関する追加情報
Pyridine, 2,6-dibromo-3-(phenylmethoxy): A Comprehensive Overview
Pyridine, 2,6-dibromo-3-(phenylmethoxy), also known by its CAS number 65017-43-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The substitution pattern in this molecule includes two bromine atoms at the 2 and 6 positions and methoxy group attached to a phenyl ring at the 3 position. This unique structure endows the compound with distinct chemical properties and potential applications.
The synthesis of Pyridine, 2,6-dibromo-3-(phenylmethoxy) involves a series of well-established organic reactions. Typically, the starting material is pyridine itself, which undergoes bromination at specific positions to introduce the bromine atoms. The methoxy group is then introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and environmental impact.
One of the most notable applications of this compound is in drug discovery. The presence of bromine atoms and the phenylmethoxy group makes it an attractive candidate for medicinal chemistry research. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that Pyridine, 2,6-dibromo-3-(phenYLmethoxy) can inhibit certain enzymes associated with chronic inflammation, suggesting its potential as a lead compound
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